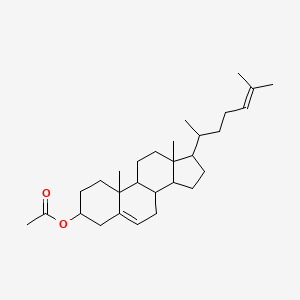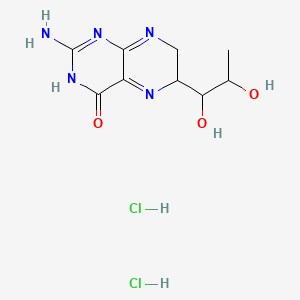![molecular formula C11H9BrN2O2 B14053896 (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid is a synthetic organic compound that features a bromomethyl group attached to a benzimidazole ring, which is further conjugated with an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromomethylation: The benzimidazole derivative is then bromomethylated using bromomethylating agents such as bromomethyl methyl ether or N-bromosuccinimide in the presence of a radical initiator.
Acrylic Acid Conjugation: The final step involves the conjugation of the bromomethylated benzimidazole with acrylic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols or alkanes.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Catalysts like palladium or platinum in the presence of hydrogen gas.
Major Products
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Addition Products: Various adducts depending on the nature of the reacting species.
科学的研究の応用
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential anticancer, antimicrobial, and antiviral agents.
Organic Synthesis:
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.
Biological Studies: The compound can be employed in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
作用機序
The mechanism of action of (E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, while the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions.
In Organic Synthesis: The compound acts as a versatile intermediate, enabling the formation of various chemical bonds through substitution, addition, or elimination reactions.
類似化合物との比較
Similar Compounds
(E)-3-(5-Chloromethyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a chloromethyl group instead of a bromomethyl group.
(E)-3-(5-Methyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a methyl group instead of a bromomethyl group.
(E)-3-(5-Fluoromethyl-1H-benzo[d]imidazol-4-yl)acrylic acid: Similar structure with a fluoromethyl group instead of a bromomethyl group.
Uniqueness
(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its behavior in chemical reactions, making it a valuable compound for various applications.
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
3-[5-(bromomethyl)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-5-7-1-3-9-11(14-6-13-9)8(7)2-4-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
InChIキー |
JONFEBSGMOCZJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1CBr)C=CC(=O)O)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


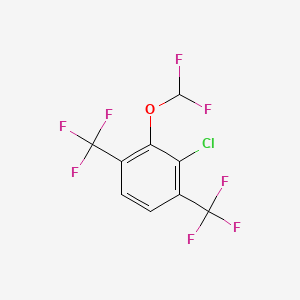
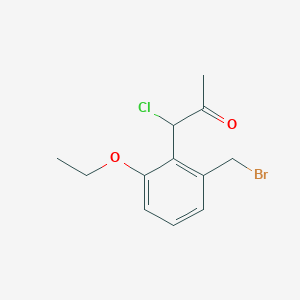
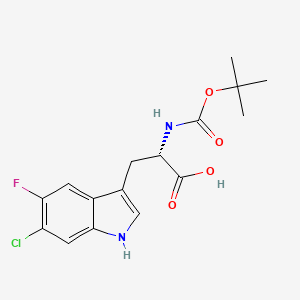




![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)

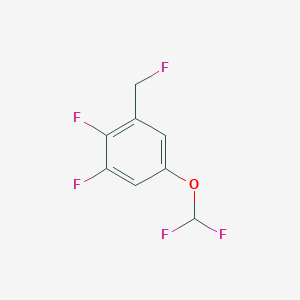
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)

